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molecular formula C22H17N3 B8319298 1-(Diphenylmethylene)-2-(quinolin-6-yl)hydrazine

1-(Diphenylmethylene)-2-(quinolin-6-yl)hydrazine

Cat. No. B8319298
M. Wt: 323.4 g/mol
InChI Key: KAOXMCSYSOCBEH-UHFFFAOYSA-N
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Patent
US07790756B2

Procedure details

Using a procedure analogous to Example B3, 6-(2-(diphenylmethylene)hydrazinyl)quinoline (4.0 g, 12.3 mmol) and 3-cyclobutyl-3-oxo-propionitrile (1.7 g, 1.1 eq) were combined to provide 5-cyclobutyl-2-quinolin-6-yl-2H-pyrazol-3-ylamine (1.3 g, 40% yield). 1H NMR (300 MHz, CDCl3) δ 8.92 (dd, J=4.5, 1.2 Hz, 1H), 8.16-8.20 (m, 2H), 8.00-8.04 (m, 2H), 7.43 (dd, J=8.4, 1.2 Hz, 1H), 5.64 (s, 1H), 3.83 (br s, 2H), 3.53 (m, 1H), 2.40-2.20 (m, 4H), 2.08-1.92 (m, 2H); MS (ESI) m/z: 265.1 (M+H+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:20]2[CH:25]=[CH:24][CH:23]=CC=2)=[N:8][NH:9][C:10]2[CH:11]=[C:12]3[C:17](=[CH:18][CH:19]=2)[N:16]=[CH:15][CH:14]=[CH:13]3)[CH:6]=CC=CC=1.C1(C(=O)CC#[N:33])CCC1>>[CH:20]1([C:7]2[CH:1]=[C:6]([NH2:33])[N:9]([C:10]3[CH:11]=[C:12]4[C:17](=[CH:18][CH:19]=3)[N:16]=[CH:15][CH:14]=[CH:13]4)[N:8]=2)[CH2:25][CH2:24][CH2:23]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=NNC=1C=C2C=CC=NC2=CC1)C1=CC=CC=C1
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
C1(CCC1)C(CC#N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)C=1C=C(N(N1)C=1C=C2C=CC=NC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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